molecular formula C15H11NO4 B8354881 alpha-(4-Nitrophenyl)-2-benzofuranmethanol CAS No. 3611-66-3

alpha-(4-Nitrophenyl)-2-benzofuranmethanol

Cat. No. B8354881
CAS RN: 3611-66-3
M. Wt: 269.25 g/mol
InChI Key: VPVXOXQYVCWECX-UHFFFAOYSA-N
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Description

Alpha-(4-Nitrophenyl)-2-benzofuranmethanol is a useful research compound. Its molecular formula is C15H11NO4 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-(4-Nitrophenyl)-2-benzofuranmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-(4-Nitrophenyl)-2-benzofuranmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3611-66-3

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

1-benzofuran-2-yl-(4-nitrophenyl)methanol

InChI

InChI=1S/C15H11NO4/c17-15(10-5-7-12(8-6-10)16(18)19)14-9-11-3-1-2-4-13(11)20-14/h1-9,15,17H

InChI Key

VPVXOXQYVCWECX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (7.4 g., 0.2 mol.) is added portionwise to a rapidly stirred solution of 26.7 g. (0.1 mol.) of 2-(4'-nitrobenzoyl)benzofuran in methanol. The reaction mixture stirred at 25° for one hour then quenched by addition of water. The aqueous slurry is extracted with chloroform, the extracts are dried (MgSO4) and the solvent is removed in vacuo to give 2-(α-hydroxy-4'-nitrobenzyl)benzofuran which is immediately converted to the corresponding α-chloride by reaction with 14.3 g. (0.12 mol.) of thionyl chloride.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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